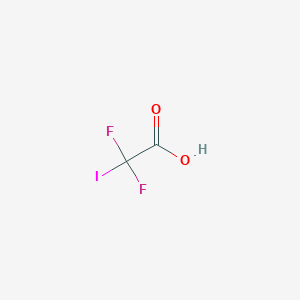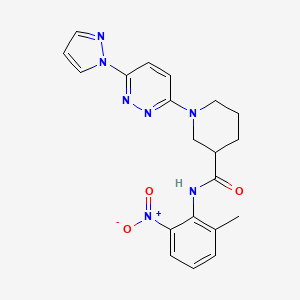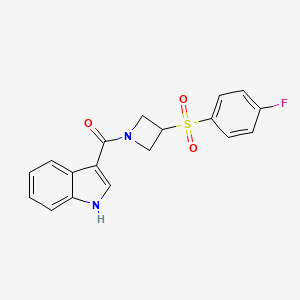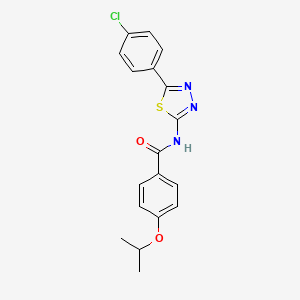![molecular formula C25H25N5O2 B2727869 N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1421517-46-5](/img/structure/B2727869.png)
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a cyclopentyl group, a dihydrophthalazinone moiety, and a pyrazole carboxamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Dihydrophthalazinone Moiety: This step involves the cyclization of a suitable precursor to form the dihydrophthalazinone ring system.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a substitution reaction, typically using a cyclopentyl halide.
Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction involving a hydrazine derivative and a suitable diketone.
Coupling of the Pyrazole and Dihydrophthalazinone Moieties: The final step involves the coupling of the pyrazole and dihydrophthalazinone moieties through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopentyl and phenyl groups, to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can be carried out using various halides and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and to identify potential therapeutic targets.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and thereby modulating various biochemical pathways.
Interacting with Receptors: It can interact with cellular receptors, triggering signaling cascades that lead to changes in cellular function.
Modulating Gene Expression: The compound can influence gene expression, leading to changes in protein synthesis and cellular behavior.
Comparaison Avec Des Composés Similaires
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-methoxyacetamide: This compound has a similar dihydrophthalazinone moiety but differs in the substituents attached to the pyrazole ring.
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: This compound has a fluorophenyl group instead of a phenyl group, which may alter its chemical and biological properties.
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide: This compound contains a benzenesulfonamide group, which may confer different reactivity and biological activity.
These comparisons highlight the structural diversity and potential for functional modification within this class of compounds.
Propriétés
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-17-22(15-27-29(17)18-9-3-2-4-10-18)24(31)26-16-23-20-13-7-8-14-21(20)25(32)30(28-23)19-11-5-6-12-19/h2-4,7-10,13-15,19H,5-6,11-12,16H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFPZWFARPGWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NN(C(=O)C4=CC=CC=C43)C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH](/img/structure/B2727787.png)



![3-[3-(fluoromethyl)azetidine-1-carbonyl]-2,6-dimethoxypyridine](/img/structure/B2727793.png)
![2-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2727796.png)

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2727798.png)

![2-bromo-5-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2727800.png)
![4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2727801.png)

![Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2727805.png)
![Ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2727807.png)
